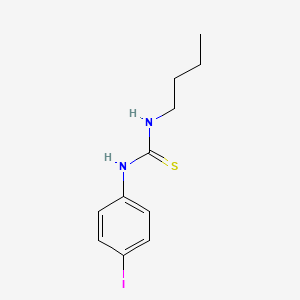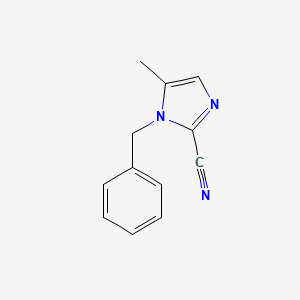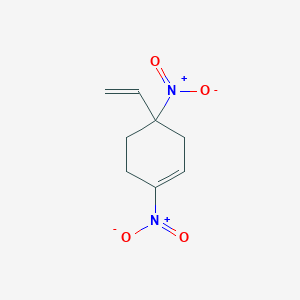
4-Morpholinecarboximidamide, N-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C11H14ClN3O It is known for its unique structure, which includes a morpholine ring, a carboximidamide group, and a 3-chlorophenyl group
Métodos De Preparación
The synthesis of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- typically involves the reaction of 3-chloroaniline with morpholine and cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain the necessary reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the carboximidamide group and the formation of corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- can be compared with other similar compounds, such as:
4-Morpholinecarboximidamide: Lacks the 3-chlorophenyl group, resulting in different chemical and biological properties.
N-(3-chlorophenyl)carboximidamide: Lacks the morpholine ring, leading to variations in its reactivity and applications.
3-Chloroaniline: A precursor in the synthesis of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)-, with distinct chemical properties and uses.
The uniqueness of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
54434-06-9 |
|---|---|
Fórmula molecular |
C11H14ClN3O |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
N'-(3-chlorophenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-2-1-3-10(8-9)14-11(13)15-4-6-16-7-5-15/h1-3,8H,4-7H2,(H2,13,14) |
Clave InChI |
CDPVHAXCHWVARH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)



![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
